molecular formula C9H4F4O3 B121985 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde CAS No. 159276-63-8

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde

Cat. No.: B121985
CAS No.: 159276-63-8
M. Wt: 236.12 g/mol
InChI Key: WQTQOBVIERTDBA-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde is a chemical compound with the molecular formula C9H4F4O3. It is known for its unique structural properties, which include a benzodioxane ring substituted with four fluorine atoms and an aldehyde group. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

The synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde typically involves the fluorination of a benzodioxane precursor followed by the introduction of the aldehyde group. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and advanced materials due to its stability and reactivity

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzodioxane ring structure contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde can be compared with other fluorinated benzodioxane derivatives, such as:

    2,2,3,3-Tetrafluoro-1,4-butanediol: This compound has similar fluorination but lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2,2,3,3-Tetrafluoro-1,4-benzodioxane: This compound lacks the aldehyde group, which limits its applications in reactions requiring an aldehyde functionality.

The presence of the aldehyde group in this compound makes it unique and versatile for various chemical transformations and research applications .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O3/c10-8(11)9(12,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTQOBVIERTDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159276-63-8
Record name 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde
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